N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide
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Overview
Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a fluorophenylthioacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.
Attachment of the fluorophenylthioacetamide group: This can be done through nucleophilic substitution reactions, where a fluorophenylthiol reacts with an acetamide derivative.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.
Reduction: Reduction reactions could target the benzo[d]thiazole ring or the acetamide group, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and hydroxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed under various conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in bioimaging due to the benzo[d]thiazole moiety.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could play a role in binding to biological macromolecules, while the hydroxyphenyl and fluorophenyl groups might influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide: Lacks the fluorophenylthio group, which might affect its biological activity and chemical properties.
N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-2-((4-fluorophenyl)thio)acetamide: The methoxy group could influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorophenylthio group in N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide might confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWQYLLQOGWWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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